molecular formula C12H7Cl2FO B1440658 4-(2,4-Dichlorophenyl)-2-fluorophenol CAS No. 1261891-04-6

4-(2,4-Dichlorophenyl)-2-fluorophenol

Cat. No.: B1440658
CAS No.: 1261891-04-6
M. Wt: 257.08 g/mol
InChI Key: PBUGWWVOYDZJLV-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the chlorination of phenol to produce 2,4-dichlorophenol, followed by a fluorination reaction to introduce the fluorine atom at the ortho position relative to the hydroxyl group. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or thionyl chloride and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-fluorophenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to simpler phenol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-fluorophenol involves its interaction with various molecular targets. In environmental applications, it acts as a precursor for the formation of reactive intermediates that can degrade pollutants. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative environments. These properties make it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUGWWVOYDZJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684440
Record name 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-04-6
Record name 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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